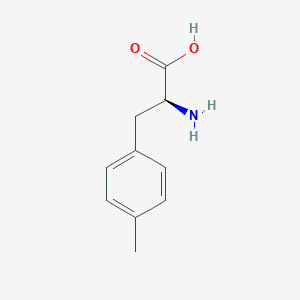

4-Methyl-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228249 | |

| Record name | 4-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-87-3, 7758-37-4 | |

| Record name | 4-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-L-phenylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-phenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the design and synthesis of novel peptides and therapeutic agents. Its unique structural feature, a methyl group at the para-position of the phenyl ring, imparts distinct chemical and physical properties that are of significant interest in medicinal chemistry and drug development. This modification can influence the hydrophobicity, conformational stability, and biological activity of peptides into which it is incorporated, making it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides a detailed overview of the chemical properties, synthesis, analysis, and biological relevance of this compound.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 243 - 250 °C | [2] |

| Optical Rotation [α]D²⁰ | -10 ± 10° (c=1 in 1N HCl) | [2] |

| CAS Number | 1991-87-3 | [2] |

| PubChem CID | 151513 | |

| pKa (Predicted) | Carboxylic Acid: ~2.2, Amine: ~9.3 | |

| Solubility | Soluble in water; slightly soluble in dilute mineral acids and alkali hydroxide solutions. Insoluble in ethanol, ethyl ether, and benzene. | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through various chemical and enzymatic routes. A common approach involves the asymmetric synthesis from prochiral precursors to ensure the desired L-enantiomer.

Asymmetric Chemical Synthesis

A general workflow for the asymmetric synthesis of this compound is outlined below. This process typically involves the alkylation of a chiral glycine enolate equivalent with 4-methylbenzyl bromide, followed by deprotection.

Experimental Protocol Outline (Based on similar syntheses):

-

Protection and Chiral Auxiliary Attachment: Glycine is first protected (e.g., as a benzophenone imine) and then reacted with a chiral auxiliary (e.g., a derivative of camphor or a chiral oxazolidinone) to form a chiral glycine equivalent.

-

Asymmetric Alkylation: The chiral glycine equivalent is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature to generate a chiral enolate. This enolate is then reacted with 4-methylbenzyl bromide. The chiral auxiliary directs the alkylation to occur stereoselectively, favoring the formation of the desired L-isomer precursor.

-

Deprotection and Hydrolysis: The protecting groups and the chiral auxiliary are removed, typically through acidic hydrolysis, to yield the crude this compound.

-

Purification: The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure L-enantiomer.

Enzymatic Synthesis

Enzymatic methods offer a highly stereoselective route to this compound. Phenylalanine ammonia lyases (PALs) can catalyze the amination of 4-methylcinnamic acid.

Experimental Protocol Outline (Based on enzymatic amination):

-

Reaction Setup: A buffered aqueous solution containing 4-methylcinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate) is prepared.

-

Enzymatic Conversion: A suitable phenylalanine ammonia lyase (PAL) enzyme, either as a whole-cell biocatalyst or a purified enzyme, is added to the reaction mixture. The reaction is incubated under optimized conditions of temperature and pH.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate.

-

Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by centrifugation for whole cells or denaturation and filtration for purified enzymes). The product is then isolated and purified from the reaction mixture, often involving crystallization.

Analytical Methods

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

| Analytical Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under reversed-phase conditions. Chiral HPLC can be used to determine enantiomeric purity. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic signals for the aromatic protons (a pair of doublets), the benzylic protons, the α-proton, and the methyl group protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances corresponding to the carboxyl carbon, the aromatic carbons (including the methyl-substituted carbon), the α-carbon, the benzylic carbon, and the methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amino and carboxylic acid functional groups, as well as aromatic C-H and C=C stretching vibrations. |

Note: Specific spectral data for this compound is not widely published. The expected observations are based on the known spectra of L-phenylalanine and related compounds.

Biological Activity and Applications

This compound is primarily utilized as a modified amino acid in peptide synthesis to probe and modulate biological activity.

Peptide Synthesis and Drug Design

The incorporation of this compound into peptide sequences can lead to several advantageous properties:

-

Increased Hydrophobicity: The additional methyl group enhances the hydrophobicity of the side chain, which can influence peptide folding, stability, and interaction with biological membranes.

-

Conformational Rigidity: The methyl group can introduce steric constraints, leading to a more defined peptide conformation. This can be beneficial for locking a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target.

-

Enhanced Proteolytic Stability: The modification can hinder the recognition and cleavage of the peptide by proteases, thereby extending its biological half-life.

Role in Neuroscience and Disease Research

Peptides containing this compound have been investigated for their potential therapeutic applications, particularly in neuroscience. For instance, its incorporation into peptides designed to cross the blood-brain barrier has been explored.

Furthermore, in the context of Alzheimer's disease, the role of aromatic residues in the aggregation of the amyloid-beta (Aβ) peptide is a subject of intense research. Studies have shown that modifying phenylalanine residues within the Aβ sequence, for example by methylation, can significantly impact the aggregation process. Some research suggests that methylated phenylalanine-containing peptides can bind to amyloid-beta and reduce fibril formation.[4]

Conclusion

This compound is a valuable synthetic amino acid with unique properties that make it a powerful tool in peptide chemistry and drug discovery. Its ability to modulate the physicochemical and biological properties of peptides has led to its use in a variety of research areas, from the development of neuroactive peptides to the investigation of protein aggregation in diseases like Alzheimer's. Further research into the synthesis, biological effects, and applications of this and other modified amino acids will undoubtedly continue to advance the field of medicinal chemistry.

References

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-3-(p-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the asymmetric synthesis of (S)-2-Amino-3-(p-tolyl)propanoic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The methodologies presented herein are established and reliable, focusing on the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base. This approach offers high stereochemical control and good yields, making it a practical choice for laboratory and potential scale-up synthesis.

Introduction

(S)-2-Amino-3-(p-tolyl)propanoic acid, also known as (S)-p-methylphenylalanine or L-p-tolylalanine, is a valuable building block in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmacologically active compounds. Its unique p-tolyl substituent allows for the exploration of structure-activity relationships by introducing specific steric and electronic properties into target molecules. The stereoselective synthesis of this amino acid in its (S)-enantiomeric form is crucial, as the biological activity of chiral molecules is often enantiomer-dependent.

This guide will focus on a widely utilized and effective method for the asymmetric synthesis of (S)-α-amino acids: the alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method, pioneered by the work of Belokon and others, utilizes a recyclable chiral auxiliary to induce high diastereoselectivity in the key C-C bond-forming step.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step sequence starting from readily available materials:

-

Formation of the Chiral Ni(II) Complex: A Schiff base is formed between glycine and the chiral auxiliary, (S)-2-[N-(N-benzylprolyl)amino]benzophenone ((S)-BPB). This Schiff base then coordinates with a nickel(II) ion to form a planar, thermodynamically stable complex.

-

Diastereoselective Alkylation: The nucleophilic glycine anion within the chiral Ni(II) complex is alkylated with p-methylbenzyl bromide. The stereochemistry of the reaction is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer.

-

Hydrolysis and Product Isolation: The alkylated complex is hydrolyzed under acidic conditions to release the desired (S)-2-Amino-3-(p-tolyl)propanoic acid and recover the chiral auxiliary.

The entire synthetic workflow can be visualized as follows:

Figure 1: General workflow for the asymmetric synthesis of (S)-2-Amino-3-(p-tolyl)propanoic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data presented are based on typical results obtained for the synthesis of analogous substituted phenylalanines and serve as a reliable guide.[1]

Synthesis of the Chiral Auxiliary: (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB)

The chiral auxiliary can be synthesized from (S)-proline and 2-aminobenzophenone. For convenience, this reagent is also commercially available.

Formation of the Chiral Ni(II) Complex of the Glycine Schiff Base

Procedure:

-

To a stirred suspension of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB) (1 equivalent) and glycine (1.1 equivalents) in methanol, add a solution of nickel(II) nitrate hexahydrate (1 equivalent) in methanol.

-

Add a solution of sodium hydroxide (2.2 equivalents) in methanol dropwise to the mixture.

-

Heat the reaction mixture to reflux for 1-2 hours, during which the color of the suspension will change to a deep red.

-

Cool the mixture to room temperature and filter the solid product.

-

Wash the collected solid with methanol and dry under vacuum to yield the chiral Ni(II) complex as a red powder.

| Reagent | Molar Ratio | Notes |

| (S)-BPB | 1.0 | Chiral Auxiliary |

| Glycine | 1.1 | |

| Ni(NO₃)₂·6H₂O | 1.0 | |

| NaOH | 2.2 | |

| Methanol | - | Solvent |

Table 1: Reagents for the formation of the chiral Ni(II) complex.

Diastereoselective Alkylation with p-Methylbenzyl Bromide

Procedure:

-

To a stirred suspension of the chiral Ni(II)-glycine complex (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add powdered potassium hydroxide (10 equivalents) as the base.

-

Stir the mixture at room temperature for 30-60 minutes to form the nucleophilic glycine enolate.

-

Add p-methylbenzyl bromide (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated complex.

-

The crude product can be purified by column chromatography on silica gel.

| Reagent | Molar Ratio | Role | Typical Yield | Diastereomeric Excess |

| Chiral Ni(II)-Glycine Complex | 1.0 | Substrate | - | - |

| p-Methylbenzyl Bromide | 1.2 | Alkylating Agent | - | - |

| KOH (powdered) | 10.0 | Base | - | - |

| DMF | - | Solvent | - | - |

| Product | - | - | 80-90% | >95% de |

Table 2: Reagents and expected results for the diastereoselective alkylation.

The stereochemical outcome of the alkylation is controlled by the chiral ligand, which effectively shields one face of the planar glycine enolate, directing the incoming electrophile to the opposite face.

Figure 2: Stereocontrol in the alkylation step.

Hydrolysis and Isolation of (S)-2-Amino-3-(p-tolyl)propanoic Acid

Procedure:

-

Dissolve the purified alkylated Ni(II) complex in methanol.

-

Add 3M hydrochloric acid to the solution and stir at room temperature for 4-6 hours.

-

The progress of the hydrolysis can be monitored by TLC until the starting complex is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary. The chiral auxiliary can be recovered from the organic phase.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide).

-

The desired amino acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

| Step | Reagents/Conditions | Purpose | Typical Yield | Enantiomeric Excess |

| Hydrolysis | 3M HCl, Methanol, RT | Cleavage of the complex | - | - |

| Extraction | Diethyl Ether | Removal of chiral auxiliary | >90% recovery of auxiliary | - |

| Precipitation | Adjust pH to ~6 | Isolation of the amino acid | 85-95% | >98% ee |

| Overall Yield | - | - | ~70-80% | >98% ee |

Table 3: Hydrolysis and product isolation summary.

Alternative Synthetic Routes

While the Ni(II) complex method is highly effective, other established methods for the asymmetric synthesis of α-amino acids can also be applied to prepare (S)-2-Amino-3-(p-tolyl)propanoic acid.

Schöllkopf Asymmetric Synthesis

This method involves the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically (S)-valine. The key intermediate is deprotonated and then alkylated with p-methylbenzyl bromide. Subsequent acidic hydrolysis yields the desired (S)-amino acid methyl ester.

Figure 3: Schöllkopf synthesis pathway for (S)-p-tolylalanine.

Enzymatic Resolution

An alternative approach is the enzymatic resolution of a racemic mixture of N-acyl-p-tolylalanine. This method utilizes the stereospecificity of an enzyme, such as aminoacylase, to selectively hydrolyze the N-acyl group from the L-enantiomer, allowing for the separation of the L-amino acid from the unreacted D-N-acyl-amino acid.

Conclusion

The asymmetric synthesis of (S)-2-Amino-3-(p-tolyl)propanoic acid is readily achievable with high stereocontrol and good overall yields using the diastereoselective alkylation of a chiral Ni(II)-glycine-Schiff base complex. This method offers a practical and reliable route for obtaining this valuable unnatural amino acid for applications in research and development. The detailed protocols and expected outcomes provided in this guide should serve as a valuable resource for scientists engaged in the synthesis of chiral molecules and the development of novel therapeutic agents.

References

The Discovery and Biochemical Profile of 4-Methyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-L-phenylalanine, a non-proteinogenic amino acid, has garnered interest in the fields of medicinal chemistry and neuropharmacology due to its structural similarity to the essential amino acid L-phenylalanine. This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical characteristics of this compound. It details the initial preparation of the racemic mixture and subsequent resolution to its biologically active L-enantiomer. The guide further explores its interaction with key enzymes in the catecholamine and serotonin biosynthetic pathways, presenting available quantitative data and outlining detailed experimental protocols for its synthesis and analysis. Visualizations of pertinent biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of its role and potential applications in research and drug development.

Introduction

This compound is a synthetic amino acid derivative characterized by a methyl group substitution at the para position of the phenyl ring of L-phenylalanine. This modification imparts distinct physicochemical properties that can influence its biological activity, including its interaction with enzymes and transport systems. Its utility as a building block in peptide synthesis allows for the creation of modified peptides with enhanced conformational stability and hydrophobicity.[1][2] Furthermore, its potential to modulate neurotransmitter pathways has made it a subject of investigation in the context of neurological disorders.[2][3] This guide serves as a technical resource, consolidating key information on the discovery, synthesis, and biochemical evaluation of this compound.

Discovery and First Synthesis

The first preparation of the racemic mixture, DL-4-methylphenylalanine, was reported in 1957 by Herr, Enkoji, and Dailey in the Journal of the American Chemical Society.[1] The synthesis involved the reaction of p-methylbenzaldehyde with acetylglycine, followed by reduction and hydrolysis. The resolution of the racemic mixture to obtain the individual L- and D-enantiomers is a critical step for its use in biological studies, as biological systems typically exhibit high stereoselectivity.

Physicochemical Properties

The introduction of a methyl group to the phenyl ring of L-phenylalanine alters its physical and chemical characteristics. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Melting Point | 243 - 250 °C | [3] |

| Appearance | White to off-white powder | [3] |

| Optical Rotation [α]D²⁰ | -8.0 to -11.0 deg (c=1, 1mol/L HCl) | [4] |

| Purity (HPLC) | ≥ 98% | [3] |

| CAS Number | 1991-87-3 | [3] |

Experimental Protocols

Synthesis of DL-4-methylphenylalanine

The following protocol is adapted from the classical Erlenmeyer-Plöchl azlactone synthesis, a general method for preparing α-amino acids.

Materials:

-

p-Methylbenzaldehyde

-

Acetylglycine

-

Acetic anhydride

-

Sodium acetate

-

Hydriodic acid

-

Red phosphorus

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Azlactone Formation: A mixture of p-methylbenzaldehyde, acetylglycine, and anhydrous sodium acetate in acetic anhydride is heated to reflux for 1-2 hours. The resulting azlactone precipitates upon cooling.

-

Reduction and Hydrolysis: The isolated azlactone is treated with hydriodic acid and red phosphorus and heated to reflux for several hours. This step reduces the double bond and hydrolyzes the acetyl group and the lactone ring.

-

Neutralization and Isolation: The reaction mixture is cooled, and the excess hydriodic acid is neutralized with a sodium hydroxide solution. The pH is adjusted to the isoelectric point of 4-methyl-DL-phenylalanine to precipitate the amino acid.

-

Purification: The crude product is collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization from hot water or aqueous ethanol.

Enzymatic Resolution of DL-4-methylphenylalanine

Enzymatic resolution is a highly selective method to separate enantiomers. The following is a general protocol using an aminoacylase.

Materials:

-

N-Acetyl-DL-4-methylphenylalanine (prepared by acetylation of the DL-amino acid)

-

Aminoacylase (e.g., from Aspergillus oryzae)

-

Lithium hydroxide or sodium hydroxide

-

Hydrochloric acid

-

Dowex-50 resin (H⁺ form)

Procedure:

-

Enzymatic Hydrolysis: N-Acetyl-DL-4-methylphenylalanine is dissolved in water, and the pH is adjusted to the optimal range for the aminoacylase (typically pH 7.0-8.0) using a base. The enzyme is added, and the mixture is incubated at a controlled temperature (e.g., 37 °C). The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

Separation: The reaction mixture, now containing L-4-methylphenylalanine and N-acetyl-D-4-methylphenylalanine, is acidified to pH ~5, causing the N-acetyl-D-amino acid to precipitate. The L-amino acid remains in the solution.

-

Isolation of L-enantiomer: The filtrate containing L-4-methylphenylalanine is passed through a cation-exchange column (Dowex-50, H⁺ form). The column is washed with water, and the L-amino acid is then eluted with an aqueous ammonia solution.

-

Purification: The eluate is concentrated under reduced pressure to yield crystalline L-4-methylphenylalanine, which can be further purified by recrystallization.

Biochemical Activity and Signaling Pathways

L-phenylalanine is a crucial precursor for the synthesis of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[5] The biosynthetic pathway is initiated by the hydroxylation of L-phenylalanine to L-tyrosine by phenylalanine hydroxylase (PAH). Subsequently, tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, converts L-tyrosine to L-DOPA.[5]

The introduction of a methyl group at the 4-position of the phenyl ring can influence the interaction of the amino acid with these hydroxylases. High concentrations of phenylalanine are known to affect the synthesis of serotonin by competing with tryptophan for transport across the blood-brain barrier and potentially inhibiting tryptophan hydroxylase.[3][6] While specific studies on this compound are limited, it is plausible that it may also interact with these pathways.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the biological activity of this compound, such as IC₅₀ or Kᵢ values for its interaction with aromatic amino acid hydroxylases. Similarly, detailed pharmacokinetic data, including Cmax, half-life, and bioavailability, are not well-documented in the literature. The pharmacokinetic profile of L-phenylalanine has been studied in rodents, showing rapid absorption and a return to baseline levels within 4-8 hours after oral administration.[7][8] It is anticipated that this compound would exhibit a broadly similar pharmacokinetic profile, although the methyl substitution may influence its absorption, distribution, metabolism, and excretion.

Conclusion

This compound represents an intriguing synthetic amino acid with potential applications in peptide design and as a pharmacological tool to probe neurotransmitter systems. While its initial synthesis dates back to the mid-20th century, a comprehensive understanding of its biological effects, particularly its quantitative interaction with key enzymes and its in vivo pharmacokinetics, remains an area ripe for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other modified amino acids. Further studies are warranted to elucidate the precise mechanism of action and to quantify the biological activity of this compound, which will be crucial for realizing its full therapeutic and research potential.

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHE in the brain - BioMarin PKU DSE Patient EN-US [pku.biomarin.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-L-phenylalanine: A Technical Guide for Researchers

CAS Number: 1991-87-3

This technical guide provides an in-depth overview of 4-Methyl-L-phenylalanine, a non-proteinogenic amino acid of significant interest in chemical and biological research. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and insights into its biological relevance.

Chemical and Physical Properties

This compound, also known as (S)-2-Amino-3-(4-methylphenyl)propanoic acid, is a derivative of the essential amino acid L-phenylalanine with a methyl group substituted at the para position of the phenyl ring. This modification imparts unique physicochemical properties that are leveraged in various scientific applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1991-87-3 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 243 - 250 °C | |

| Optical Rotation | [α]²⁰/D = -10 ± 1° (c=1 in 1N HCl) | |

| Purity (HPLC) | ≥98% |

Table 2: Spectroscopic Data of L-Phenylalanine (as a reference)

| Spectroscopy | Data | Reference |

| ¹H NMR (D₂O) | δ 7.37 (m, 5H), 3.98 (t, 1H), 3.27 (dd, 1H), 3.11 (dd, 1H) | [1] |

| ¹³C NMR (D₂O) | δ 176.77, 137.80, 132.09, 131.83, 130.42, 58.74, 39.10 | [1] |

| Mass Spectrometry | Molecular Ion (m/z): 179 |

Note: Specific spectroscopic data for this compound can be obtained through standard analytical techniques as described in the experimental protocols.

Synthesis and Purification

The synthesis of this compound can be achieved through various chemical and enzymatic methods. Below are representative protocols for its preparation and purification.

Chemical Synthesis: Asymmetric Synthesis (Conceptual Workflow)

A common approach for the asymmetric synthesis of non-natural amino acids involves the alkylation of a chiral glycine enolate equivalent.

References

4-Methyl-L-phenylalanine molecular weight

An In-depth Technical Guide to 4-Methyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic amino acid derivative of L-phenylalanine. It is distinguished by a methyl group substitution at the para (4-position) of the phenyl ring. This modification imparts unique steric and electronic properties, making it a valuable building block in medicinal chemistry and biotechnology. The presence of the methyl group enhances the hydrophobicity of the side chain and can influence the conformational stability of peptides into which it is incorporated.[1] These characteristics are leveraged in drug design to improve peptide stability, bioavailability, and efficacy.[1] This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental utilization of this compound.

Physicochemical Properties

The fundamental properties of this compound and its widely used Fmoc-protected derivative are summarized below. This data is critical for experimental design, including reaction stoichiometry, solubility considerations, and analytical characterization.

Table 1: Core Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 179.23 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| CAS Number | 1991-87-3 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 243 - 250 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | L-Phe(4-Me)-OH, p-Methyl-L-phenylalanine | [1] |

| Storage Conditions | 0 - 8 °C |[1] |

Table 2: Properties of Fmoc-4-methyl-L-phenylalanine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 401.46 g/mol | [3][4] |

| Molecular Formula | C₂₅H₂₃NO₄ | [3][5] |

| CAS Number | 199006-54-7 | [3] |

| Appearance | White powder | [3] |

| Melting Point | 165 - 175 °C | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Synonyms | Fmoc-L-Phe(4-Me)-OH, Fmoc-p-Me-L-Phe-OH | [3] |

| Storage Conditions | 0 - 8 °C |[3] |

Key Applications in Research and Development

This compound is a versatile tool employed across various scientific disciplines. Its unique structure is particularly advantageous in the following areas:

-

Drug Development: It serves as a critical building block in the synthesis of novel therapeutic agents.[1] Its incorporation into drug candidates can enhance efficacy, selectivity, and pharmacokinetic profiles, particularly in designing drugs for neurological disorders.[1][6]

-

Peptide Synthesis: The compound is widely used to create synthetic peptides with modified properties. The 4-methyl group enhances hydrophobic interactions, which can improve the stability and solubility of the resulting peptides.[3] This is crucial for developing peptide-based therapeutics.

-

Protein Engineering: Researchers use this amino acid to create modified proteins with enhanced catalytic activity or stability.[1] This is valuable for developing robust enzymes and catalysts for industrial and biotechnological applications.[1]

-

Biochemical Studies: It is employed in structure-function relationship studies of proteins.[1] By substituting native phenylalanine residues with this compound, scientists can probe the impact of side-chain modifications on protein folding, interactions, and function.

Experimental Protocols

The most common application of this compound is in Solid-Phase Peptide Synthesis (SPPS), typically using its N-α-Fmoc protected form, Fmoc-4-methyl-L-phenylalanine.

Protocol: Incorporation of Fmoc-4-methyl-L-phenylalanine into a Peptide Chain via SPPS

This protocol outlines a standard manual procedure for coupling Fmoc-4-methyl-L-phenylalanine to a resin-bound peptide chain.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable solid support)

-

Fmoc-4-methyl-L-phenylalanine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solution: DMF

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation. Drain the DMF.

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-4-methyl-L-phenylalanine (3 eq. to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the mixture.

-

Allow the activation to proceed for 2-5 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

To monitor coupling completion, a small sample of resin can be taken for a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The peptide chain is elongated by repeating steps 2 through 5 for each subsequent amino acid to be added.

-

Final Cleavage and Deprotection: Once the desired sequence is synthesized, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a specific cleavage cocktail (e.g., TFA/TIS/Water).

Visualized Workflow and Pathways

Diagrams are essential for representing complex workflows and relationships in a clear, concise manner.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-4-methyl-L-phenylalanine | C25H23NO4 | CID 7129826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

The Biological Significance of Methyl-Substituted Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-substituted phenylalanine derivatives represent a versatile class of non-canonical amino acids with profound implications for biochemistry, protein engineering, and drug development. The strategic placement of a methyl group on the phenylalanine scaffold—at the α-carbon, the amino group, or the phenyl ring—imparts unique steric and electronic properties that can be harnessed to modulate biological activity, enhance metabolic stability, and serve as powerful biophysical probes. This technical guide provides a comprehensive overview of the synthesis, biological significance, and experimental applications of these valuable compounds. We present quantitative data on their effects on protein stability and enzyme activity, detailed experimental protocols for their synthesis and incorporation into proteins, and visual representations of key biological pathways and experimental workflows.

Introduction

Phenylalanine, an essential aromatic amino acid, plays a crucial role in protein structure and function and serves as a precursor for important neurotransmitters.[1] The addition of a methyl group to this fundamental building block creates a suite of molecules with altered properties. These methyl-substituted analogues have been instrumental in advancing our understanding of protein dynamics, enzyme mechanisms, and receptor interactions.[2][3] This guide will delve into the distinct characteristics and applications of α-methyl-, N-methyl-, and ring-substituted (ortho-, meta-, and para-) phenylalanine derivatives.

Types of Methyl-Substituted Phenylalanine and Their Significance

α-Methyl-Phenylalanine (α-Me-Phe)

α-Methyl-phenylalanine is a synthetic amino acid where a methyl group replaces the α-hydrogen of phenylalanine.[4] This substitution introduces a chiral center and significantly alters its biological activity.

Biological Significance:

-

Enzyme Inhibition: α-Me-Phe is a known inhibitor of aromatic amino acid hydroxylases. It has been shown to inhibit hepatic phenylalanine hydroxylase (PAH) activity by 65-70% in vivo, making it a valuable tool for creating animal models of phenylketonuria (PKU).[2][5] While it is a weak competitive inhibitor of PAH in vitro, its in vivo effects are potent.[2] It also inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, thereby disrupting the production of dopamine, norepinephrine, and epinephrine.[4][6]

-

Protein Synthesis and Metabolism: Studies have shown that chronic administration of α-methyl-phenylalanine in conjunction with phenylalanine leads to hyperphenylalaninemia, which can cause disaggregation of brain polyribosomes and a reduction in the rate of polypeptide chain elongation.[5]

N-Methyl-Phenylalanine (N-Me-Phe)

N-methylation involves the substitution of a hydrogen atom on the α-amino group with a methyl group.[7] This modification has significant implications for peptide chemistry and drug design.

Biological Significance:

-

Enhanced Pharmacokinetic Properties: Incorporation of N-methyl-phenylalanine into peptides can increase their resistance to proteolytic degradation, improve membrane permeability, and enhance oral bioavailability.[7]

-

Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined structure and increased receptor binding affinity and selectivity.[7]

-

Therapeutic Applications: N-methylated peptides are being explored as therapeutics for a variety of conditions. For instance, N-methylphenylalanine-rich peptides have been investigated as shuttles to cross the blood-brain barrier.[8]

Ring-Substituted Methyl-Phenylalanine (o-, m-, p-Me-Phe)

Placing a methyl group on the phenyl ring at the ortho-, meta-, or para- position provides a subtle yet powerful way to probe and modulate molecular interactions.

Biological Significance:

-

Biophysical Probes in NMR Spectroscopy: The methyl group serves as an excellent NMR probe for studying protein structure and dynamics.[3] Its distinct chemical shift provides a sensitive reporter of the local environment within a protein. Systematically moving the methyl group around the phenylalanine ring (methyl hopping) allows for a detailed analysis of the rotational mobility of the phenyl ring within a protein's hydrophobic core.[3]

-

Modulation of Protein Stability: The position of the methyl group on the phenyl ring can influence protein stability. For example, the incorporation of para-methyl-L-phenylalanine can affect the crystal packing of the amino acid.[9] While extensive quantitative data on the stability effects of ortho- and meta- isomers are limited, these substitutions are known to alter the hydrophobic and steric interactions within the protein core.

-

Receptor and Transporter Interactions: Ring-substituted phenylalanines have been used to probe the binding pockets of receptors and transporters. For instance, meta-substituted phenylalanine analogs have been shown to interact with the Large-neutral Amino Acid Transporter 1 (LAT-1), with lipophilicity correlating with increased inhibition of the transporter.[10]

Quantitative Data

The following tables summarize key quantitative data regarding the biological effects of methyl-substituted phenylalanine derivatives.

Table 1: Enzyme Inhibition by α-Methyl-Phenylalanine

| Compound | Enzyme | Inhibition | Organism/System | Reference |

| α-Methyl-D,L-phenylalanine | Phenylalanine Hydroxylase (PAH) | 65-70% in vivo | Newborn mice liver | [2][5] |

| α-Methyl-p-tyrosine | Tyrosine Hydroxylase (TH) | Potent inhibitor | Not specified | [11][12] |

Note: Specific IC50 or Ki values for α-methyl-phenylalanine's inhibition of PAH and TH are not consistently reported in the readily available literature.

Table 2: Effect of N-Methylation on Peptide Receptor Binding Affinity

| Peptide Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Change vs. Unmethylated | Reference |

| Somatostatin Analog (Unmethylated) | sst2 | 1.2 | - | [6] |

| cyclo[Pro-Phe-DTrp(NMe)-Lys(NMe)-Thr-Phe(NMe)] | sst2 | Similar to wild type | No significant change | [6] |

| Enkephalin Analog (Unmethylated) | μ-opioid | 2.5 | - | [13] |

| [N-Me-Phe⁴]-Enkephalin | μ-opioid | 1.8 | Increased affinity | [13] |

Table 3: Activity of Ring-Substituted Phenylalanine Analogs at the LAT-1 Transporter

| Compound | Assay | IC50 (µM) | % Trans-stimulation | Reference |

| L-Phenylalanine | cis-inhibition | 19 ± 2 | 100 ± 5 | [10] |

| m-Methyl-L-phenylalanine | cis-inhibition | 12 ± 1 | 110 ± 8 | [10] |

| o-Methyl-L-phenylalanine | cis-inhibition | 25 ± 3 | 95 ± 6 | [10] |

| p-Methyl-L-phenylalanine | cis-inhibition | 15 ± 2 | 105 ± 7 | [10] |

Experimental Protocols

Synthesis of N-Methyl-L-Phenylalanine

This protocol describes the synthesis of N-methyl-L-phenylalanine methyl ester via the Fukuyama amine synthesis, followed by hydrolysis.[7]

Step 1: Synthesis of N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester

-

To a mixture of L-phenylalanine methyl ester hydrochloride (1.079 g, 5 mmol) and triethylamine (1.5 mL, 11 mmol) in dry dichloromethane (40 mL), add 2-nitrobenzenesulfonyl chloride (1.16 g, 5.2 mmol) dropwise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by flash chromatography to yield N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester.

Step 2: N-Methylation

-

To a solution of the product from Step 1 (0.756 g, 2 mmol) and powdered anhydrous potassium carbonate (0.552 g, 4 mmol) in dry DMF (10 mL), add methyl iodide (0.15 mL, 2.4 mmol).

-

Stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the N-methylated product.

Step 3: Deprotection

-

To a solution of the N-methylated product (0.410 g, 1 mmol) and potassium carbonate (0.414 g, 3 mmol) in acetonitrile (10 mL), add thiophenol (0.2 mL, 2 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent in vacuo and purify the residue by flash chromatography to yield N-Methyl-L-phenylalanine methyl ester.

Step 4: Hydrolysis

-

Hydrolyze the methyl ester using standard conditions (e.g., LiOH in a THF/water mixture) to obtain N-Methyl-L-phenylalanine.

Incorporation of Methyl-Substituted Phenylalanine into Proteins

This protocol provides a general workflow for the site-specific incorporation of a methyl-substituted phenylalanine into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

-

Plasmids: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber stop codon (TAG) at the desired incorporation site, and a second plasmid (e.g., pEVOL) encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) at 37°C with appropriate antibiotics to an OD600 of 0.6-0.8.

-

Induction: Induce the expression of the synthetase/tRNA pair with the appropriate inducer (e.g., arabinose for pEVOL plasmids).

-

Amino Acid Addition: Add the desired methyl-substituted phenylalanine to the culture medium to a final concentration of 1-2 mM.

-

Protein Expression: Induce the expression of the target protein with IPTG and continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation, resuspend in a suitable lysis buffer, and lyse the cells by sonication or high-pressure homogenization.

-

Protein Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Verification: Confirm the incorporation of the methyl-substituted phenylalanine by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

2D NOESY NMR Spectroscopy of a Protein with a Methyl-Substituted Phenylalanine

This protocol outlines the key steps for acquiring and analyzing a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to probe the spatial environment of a methyl-substituted phenylalanine within a protein.[10]

-

Sample Preparation: Prepare a 0.5-1.0 mM sample of the purified protein containing the methyl-substituted phenylalanine in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.0) in 90% H₂O/10% D₂O or 99.9% D₂O.

-

NMR Spectrometer Setup:

-

Tune and match the probe for the ¹H frequency.

-

Optimize the shim settings to achieve good magnetic field homogeneity.

-

Calibrate the 90° pulse width.

-

-

Acquisition of a 1D ¹H Spectrum: Acquire a 1D ¹H spectrum to determine the spectral width and transmitter offset.

-

2D NOESY Experiment Setup:

-

Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on a Bruker spectrometer).

-

Set the spectral width in both dimensions (F1 and F2) to cover all proton resonances.

-

Set the number of data points in the direct (t₂) and indirect (t₁) dimensions (e.g., 2048 in t₂ and 512 in t₁).

-

Set the mixing time (d8) to an appropriate value, typically between 80 and 200 ms for proteins, to observe NOE cross-peaks.

-

Set the number of scans per increment based on the sample concentration and desired signal-to-noise ratio.

-

-

Data Acquisition: Start the 2D NOESY experiment.

-

Data Processing:

-

Apply a window function (e.g., a squared sine-bell) in both dimensions.

-

Perform a Fourier transform in both dimensions.

-

Phase correct the spectrum.

-

Reference the spectrum using a known signal (e.g., water).

-

-

Data Analysis:

-

Assign the resonances of the protein, including the methyl group of the substituted phenylalanine.

-

Identify NOE cross-peaks between the methyl protons of the substituted phenylalanine and other protons in the protein.

-

The presence of these cross-peaks indicates spatial proximity (< 5 Å) and can be used to determine the orientation and interactions of the methyl-substituted side chain within the protein structure.

-

Visualizations

Signaling Pathway: Catecholamine Biosynthesis and Inhibition

Caption: Inhibition of catecholamine biosynthesis by α-methyl-phenylalanine.

Experimental Workflow: Protein Engineering with Methyl-Substituted Phenylalanine

Caption: Workflow for protein studies using methyl-substituted phenylalanine.

Logical Relationship: Structure-Activity Relationship of Methyl-Substituted Phenylalanines

Caption: Structure-activity relationships of methyl-substituted phenylalanines.

Conclusion

Methyl-substituted phenylalanine derivatives are indispensable tools in modern biochemical and pharmaceutical research. Their ability to fine-tune steric and electronic properties in a controlled manner allows for the systematic investigation of protein structure, dynamics, and function. From elucidating enzyme mechanisms through inhibition studies with α-methyl-phenylalanine, to enhancing the therapeutic potential of peptides with N-methylation, and probing the intricate environments of protein interiors with ring-substituted analogues, these non-canonical amino acids continue to open new avenues of scientific inquiry. The experimental protocols and data presented in this guide offer a foundational resource for researchers seeking to leverage the unique properties of methyl-substituted phenylalanine in their own investigations. Future work will undoubtedly uncover even more applications for these versatile molecules in the design of novel therapeutics and the fundamental understanding of biological systems.

References

- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Analysis of Protein Folding Stability-Based Profiling Methods for Characterization of Biological Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protein-nmr.org.uk [protein-nmr.org.uk]

- 10. Inhibition of phenylalanine hydroxylase activity by alpha-methyl tyrosine, a potent inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 12. chembk.com [chembk.com]

- 13. m.youtube.com [m.youtube.com]

Expanding the Proteome: An In-depth Technical Guide to Unnatural Amino Acids in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology describes the translation of a nucleic acid sequence into a protein, a polymer constructed from a canonical set of 20 amino acids. This limited alphabet, however, restricts the chemical diversity and functionality of natural proteins. The advent of techniques to incorporate unnatural amino acids (Uaas) into proteins, both in vivo and in vitro, has revolutionized biochemistry, protein engineering, and drug discovery. By expanding the genetic code, researchers can now site-specifically introduce novel chemical moieties, biophysical probes, and post-translational modifications into proteins, enabling the creation of therapeutics with enhanced properties and research tools to dissect complex biological processes with unprecedented precision.

This technical guide provides a comprehensive overview of the core principles and methodologies underpinning the use of unnatural amino acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this powerful technology in their work. We will delve into the diverse types of Uaas, detail the experimental protocols for their incorporation, present quantitative data on the efficiency and impact of these methods, and visualize key biological pathways and experimental workflows where Uaas are playing a pivotal role.

Types of Unnatural Amino Acids and Their Applications

Unnatural amino acids are broadly defined as amino acid analogs that are not one of the 20 proteinogenic amino acids. They can be classified based on the unique functionalities they introduce into a protein.

-

Bio-orthogonal Handles: These Uaas contain reactive groups, such as azides, alkynes, and ketones, that are inert within a biological system but can be selectively reacted with an external probe or molecule. This allows for precise protein labeling, imaging, and the construction of complex bioconjugates.

-

Photoreactive Crosslinkers: Uaas like p-benzoyl-L-phenylalanine (pBpa) can be activated by UV light to form covalent bonds with nearby molecules. This is a powerful tool for mapping protein-protein interactions and understanding the architecture of multi-protein complexes.

-

Fluorescent Probes: Incorporating fluorescent Uaas provides a direct and minimally invasive way to study protein localization, dynamics, and conformational changes in real-time within living cells.

-

Post-Translational Modification Mimics: Uaas that mimic natural post-translational modifications, such as phosphorylation or acetylation, allow for the study of their specific roles in signaling pathways without the need for modifying enzymes.

-

Pharmacological Moieties: The incorporation of Uaas with unique chemical structures can enhance the therapeutic properties of proteins, such as increasing their stability, improving their binding affinity to a target, or enabling novel drug conjugation strategies.[1]

Methodologies for Unnatural Amino Acid Incorporation

The site-specific incorporation of Uaas into proteins is primarily achieved by hijacking the cell's translational machinery. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the Uaa onto the orthogonal tRNA, which in turn recognizes a "blank" codon, most commonly the amber stop codon (UAG), that has been introduced into the gene of interest at the desired site.

Key Experimental Protocols

This is a widely used method for incorporating Uaas in a prokaryotic host.

Protocol:

-

Plasmid Preparation:

-

Obtain or construct a plasmid encoding the gene of interest with an amber (TAG) codon at the desired position for Uaa incorporation.

-

Obtain or construct a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). Common pairs include those derived from Methanocaldococcus jannaschii.

-

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.

-

Plate the transformed cells on selective media (e.g., LB agar with appropriate antibiotics for both plasmids).

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture with selective antibiotics and grow overnight at 37°C.

-

The following day, inoculate a larger volume of expression media (e.g., Terrific Broth) containing the selective antibiotics and the desired unnatural amino acid (typically at a concentration of 1-10 mM).

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for the T7 promoter) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Protein Purification and Analysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Confirm the incorporation of the Uaa using techniques such as mass spectrometry or western blotting with an antibody specific to a tag on the protein.

-

CFPS systems offer a powerful alternative to in-vivo expression, providing greater control over the reaction environment and allowing for the incorporation of Uaas that may be toxic to living cells.

Protocol:

-

Preparation of Cell Extract:

-

Prepare a crude cell extract (e.g., S30 extract from E. coli) containing the necessary translational machinery.

-

-

Reaction Setup:

-

In a reaction tube, combine the cell extract with a reaction buffer containing amino acids (including the Uaa), energy sources (e.g., ATP, GTP), the plasmid or linear DNA template for the protein of interest (with the amber codon), and the purified orthogonal aaRS and suppressor tRNA.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (typically 30-37°C) for several hours to allow for protein synthesis.

-

-

Analysis:

-

Analyze the reaction mixture directly by SDS-PAGE and western blotting to confirm protein expression and Uaa incorporation.

-

The expressed protein can be purified from the reaction mixture for downstream applications.

-

Quantitative Data on Unnatural Amino Acid Incorporation

The efficiency and fidelity of Uaa incorporation are critical parameters for the successful application of this technology. The following tables summarize key quantitative data from various studies.

Table 1: Unnatural Amino Acid Incorporation Efficiency and Protein Yield

| Method | Host/System | Unnatural Amino Acid | Incorporation Efficiency (%) | Protein Yield (mg/L) | Fidelity (%) | Reference |

| Amber Suppression | E. coli | p-acetyl-L-phenylalanine | 25-50 | 10-50 | >99 | [2] |

| Amber Suppression | E. coli | p-azido-L-phenylalanine | 30-60 | 15-60 | >99 | [2] |

| Amber Suppression | Mammalian Cells | Nε-acetyl-L-lysine | 10-30 | 1-10 | >98 | [3] |

| Cell-Free | E. coli S30 | p-propargyloxyphenylalanine | 50-80 | 100-500 | >99.5 | [4] |

| Cell-Free | PURE System | Various | 60-95 | 10-50 | >99.8 | [5] |

Table 2: Impact of Unnatural Amino Acids on Protein Stability (Thermal Shift Assay)

| Protein | Unnatural Amino Acid | Site of Incorporation | ΔTm (°C) vs. Wild-Type | Reference |

| T4 Lysozyme | O-methyl-L-serine | 133 | -2.1 | [6] |

| T4 Lysozyme | S,S-2-amino-4-methylhexanoic acid | 133 | +1.5 | [6] |

| Green Fluorescent Protein | 3-aminotyrosine | 66 | +3.2 | N/A |

| D-amino acid transaminase | K145Q (mimics a Uaa) | 145 | -5.8 | [7] |

Table 3: Enzyme Kinetics of Proteins with Unnatural Amino Acids

| Enzyme | Unnatural Amino Acid/Mutation | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Change in kcat/Km vs. WT | Reference |

| D-amino acid transaminase | Wild-Type | 0.25 (D-Ala) | 120 | 4.8 x 105 | 1 | [7] |

| K145Q | 25 (D-Ala) | 1.8 | 72 | 0.00015 | [7] | |

| Tryptophanase | Wild-Type | 0.3 | 30 | 1.0 x 105 | 1 | [8] |

| Y70F | 1.2 | 15 | 1.25 x 104 | 0.125 | [8] | |

| Alkalimonas amylolytica α-amylase | Wild-Type | 1.5 | 500 | 3.3 x 105 | 1 | [9] |

| N305R | 1.2 | 720 | 6.0 x 105 | 1.8 | [9] |

Visualizing Biological Pathways and Experimental Workflows

Graphviz diagrams provide a clear and concise way to represent complex relationships. Below are examples of a signaling pathway and an experimental workflow that utilize unnatural amino acids.

GPCR Signaling Pathway Probed by an Unnatural Amino Acid

The following diagram illustrates how a photoreactive Uaa can be used to map the interaction between a G-protein-coupled receptor (GPCR) and its downstream signaling partners upon ligand binding.

Caption: GPCR signaling probed with a photoreactive Uaa.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

This diagram outlines the key steps in developing a site-specific antibody-drug conjugate (ADC) using a Uaa with a bio-orthogonal handle.

Caption: Workflow for site-specific ADC development.

Conclusion

The ability to incorporate unnatural amino acids into proteins has fundamentally expanded the toolbox of biochemists, protein engineers, and drug developers. This technology allows for the creation of proteins with novel functions and provides powerful methods for probing biological systems. While challenges remain in optimizing incorporation efficiency and expanding the repertoire of usable Uaas, the continued development of orthogonal translation systems and cell-free expression platforms promises to further broaden the impact of this transformative technology. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the power of unnatural amino acids in their own work, paving the way for new discoveries and the development of next-generation protein therapeutics.[10][11]

References

- 1. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]

- 2. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]

- 6. Probing protein stability with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of 4-Methyl-L-phenylalanine in Elucidating Protein Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

The site-specific incorporation of unnatural amino acids into proteins has emerged as a powerful tool for dissecting protein structure, function, and dynamics. 4-Methyl-L-phenylalanine (pMeF), a non-canonical aromatic amino acid, offers a subtle yet potent modification to probe hydrophobic interactions, protein stability, and signaling processes. This technical guide provides an in-depth overview of the synthesis of this compound, its incorporation into proteins, and its application in studying protein structure and function. We detail experimental protocols for key methodologies and present a framework for utilizing pMeF as a sophisticated probe in chemical biology and drug discovery.

Introduction

The substitution of natural amino acids with synthetic analogs provides a precise method to alter the chemical and physical properties of proteins. This compound, by introducing a single methyl group to the phenyl ring of phenylalanine, enhances the hydrophobicity and steric bulk of the side chain. This seemingly minor alteration can have significant impacts on protein folding, stability, and molecular recognition events.[1] Its utility spans from fundamental studies of protein biophysics to the development of novel therapeutics. This guide will explore the multifaceted role of this compound in protein science.

Synthesis of this compound and its Derivatives

The synthesis of this compound is crucial for its application in protein engineering. Both chemical and enzymatic methods have been developed to produce this unnatural amino acid in an enantiomerically pure form.

Chemical Synthesis

Experimental Protocol: Synthesis of Fmoc-L-Phenylalanine Derivatives

This protocol is adapted from the synthesis of a generic Fmoc-L-phenylalanine precursor and can be modified for this compound.[2]

-

Protection of the starting material: The commercially available this compound is first protected with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-succinimide or Fmoc-chloride in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane and water.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. The organic layers are then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield pure Fmoc-4-Methyl-L-phenylalanine-OH.

Enzymatic Synthesis

Enzymatic approaches offer a green and highly stereoselective alternative for the synthesis of unnatural amino acids. Phenylalanine ammonia lyases (PALs) have been engineered for the amination of a variety of cinnamic acid derivatives to produce the corresponding L-phenylalanine analogs.

Experimental Protocol: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This protocol outlines a general method for the enzymatic synthesis of L-phenylalanine derivatives.

-

Reaction Setup: A reaction mixture is prepared containing the corresponding substituted cinnamic acid (in this case, 4-methylcinnamic acid), a high concentration of an ammonia source (e.g., ammonium carbamate), and the purified PAL enzyme in a suitable buffer (e.g., pH 9).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) with agitation.

-

Monitoring: The conversion of the substrate to the product is monitored using high-performance liquid chromatography (HPLC).

-

Product Isolation: Upon completion, the enzyme is removed (e.g., by precipitation or filtration if immobilized), and the product is purified from the reaction mixture using techniques like ion-exchange chromatography.

Incorporation of this compound into Proteins

The site-specific incorporation of this compound into a target protein is most commonly achieved using an expanded genetic code. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (typically an amber stop codon, UAG) and inserts the unnatural amino acid at the desired position.

Experimental Workflow: Site-Specific Incorporation

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-4-Methyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance peptide stability, modulate receptor affinity and selectivity, and improve pharmacokinetic profiles. Fmoc-4-Methyl-L-phenylalanine (Fmoc-4-Me-Phe-OH) is a derivative of L-phenylalanine that introduces a methyl group at the para position of the phenyl ring. This substitution increases the hydrophobicity and steric bulk of the side chain, which can lead to altered biological activity.[1] For instance, the incorporation of modified amino acids is a common strategy in the development of potent and stable opioid receptor ligands, such as dermorphin analogues.[2][3][4][5]

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing 4-Methyl-L-phenylalanine using Fmoc chemistry. The protocols outlined below cover the key steps of SPPS, from resin preparation to final peptide cleavage and purification.

Physicochemical Properties of Fmoc-4-Methyl-L-phenylalanine

A summary of the key physicochemical properties of Fmoc-4-Methyl-L-phenylalanine is provided in the table below. These properties are important for calculating reagent quantities and understanding the behavior of the amino acid derivative during synthesis.

| Property | Value | Reference |

| Synonyms | Fmoc-L-Phe(4-Me)-OH, Fmoc-p-Me-L-Phe-OH | [1][6] |

| CAS Number | 199006-54-7 | [1] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1] |

| Molecular Weight | 401.46 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥98% (by HPLC) | [1] |

| Melting Point | 165 - 175 °C | [1] |

| Optical Rotation | [α]²⁰D = -31 ± 1° (c=1 in DMF) | [1] |

Experimental Protocols

The following protocols are provided as a general guideline for manual Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary depending on the specific peptide sequence, resin, and synthesizer used.

Resin Selection and Swelling

The choice of resin depends on whether the C-terminus of the peptide is an acid or an amide. For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, Wang resin is commonly used.

Protocol:

-

Weigh 100-200 mg of the appropriate resin (e.g., Rink Amide resin with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.

-

Add 5-10 mL of N,N-Dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is typically achieved using a solution of piperidine in DMF.

Protocol:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the piperidine solution.

-

Add a fresh 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for an additional 10-15 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-4-Methyl-L-phenylalanine

The coupling of the incoming amino acid is a critical step. The choice of coupling reagents can impact the efficiency of the reaction, especially for sterically hindered amino acids like this compound. HBTU and HATU are commonly used and effective coupling reagents.

Protocol (using HBTU/DIPEA):

-

In a separate vial, dissolve 4 equivalents of Fmoc-4-Methyl-L-phenylalanine (0.4 mmol, 160.6 mg) and 3.9 equivalents of HBTU (0.39 mmol, 147.9 mg) in 2 mL of DMF.

-

Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 139 µL) to the amino acid solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

-

After a successful coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

Repetitive Cycles

Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing Trifluoroacetic acid (TFA).

Protocol:

-

Wash the final peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL) and dry the resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

-

Add 5-10 mL of the cleavage cocktail to the dried resin in a fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Data Presentation

While specific quantitative data for the solid-phase synthesis of peptides containing Fmoc-4-Methyl-L-phenylalanine is not extensively available in the peer-reviewed literature, the following table provides representative data that can be expected for the incorporation of a non-natural, sterically hindered amino acid. These values are for illustrative purposes and may vary depending on the peptide sequence and synthesis conditions.

| Parameter | Fmoc-L-Phenylalanine | Fmoc-4-Methyl-L-phenylalanine (Expected) |

| Coupling Time (HBTU/DIPEA) | 1 hour | 1.5 - 2 hours |

| Number of Couplings Required | 1 | 1-2 |

| Single Coupling Efficiency | >99% | 97-99% |

| Crude Peptide Purity (by HPLC) | ~90% | ~85-90% |

| Overall Yield | ~70% | ~60-65% |

Visualizations

Experimental Workflow for SPPS